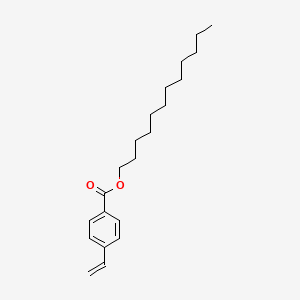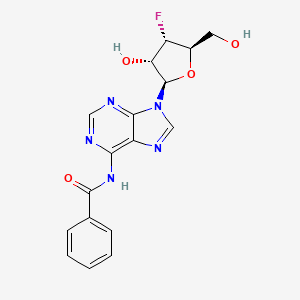
Dodecyl 4-ethenylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 4-ethenylbenzoate: is an organic compound with the molecular formula C19H28O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a dodecyl group, and the hydrogen atom of the benzene ring is replaced by an ethenyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Dodecyl 4-ethenylbenzoate can be synthesized through the esterification of 4-ethenylbenzoic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Transesterification: Another method involves the transesterification of methyl 4-ethenylbenzoate with dodecanol in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Continuous Process: For large-scale production, a continuous process may be employed where the reactants are continuously fed into a reactor, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Dodecyl 4-ethenylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form dodecyl 4-ethylbenzoate.
Substitution: The ethenyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of dodecyl 4-ethenylbenzoic acid.
Reduction: Formation of dodecyl 4-ethylbenzoate.
Substitution: Formation of halogenated derivatives like dodecyl 4-chloroethenylbenzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a surfactant in the formulation of emulsions and dispersions.
- Acts as an intermediate in the synthesis of other organic compounds.
Biology:
- Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine:
- Investigated for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry:
- Utilized in the production of detergents and cleaning agents.
- Employed in the manufacture of personal care products like shampoos and lotions.
Wirkmechanismus
Molecular Targets and Pathways:
- The surfactant properties of dodecyl 4-ethenylbenzoate are attributed to its ability to reduce surface tension between different phases, such as oil and water.
- It interacts with lipid bilayers in biological membranes, enhancing the permeability and facilitating the delivery of active ingredients.
Vergleich Mit ähnlichen Verbindungen
Dodecyl benzene sulfonate: Another surfactant with similar applications in detergents and cleaning agents.
Dodecyl sulfate: Used in personal care products and as a laboratory reagent.
Dodecyl 4-ethynylbenzoate: A structurally similar compound with different reactivity due to the presence of an ethynyl group instead of an ethenyl group.
Uniqueness:
- Dodecyl 4-ethenylbenzoate is unique due to its specific combination of a long dodecyl chain and an ethenyl-substituted benzene ring, which imparts distinct surfactant properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
127991-64-4 |
|---|---|
Molekularformel |
C21H32O2 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
dodecyl 4-ethenylbenzoate |
InChI |
InChI=1S/C21H32O2/c1-3-5-6-7-8-9-10-11-12-13-18-23-21(22)20-16-14-19(4-2)15-17-20/h4,14-17H,2-3,5-13,18H2,1H3 |
InChI-Schlüssel |
SAWZROBJJFFFHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=C |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3186679.png)
![Furo[3,2-c]pyridin-2-ylboronic acid](/img/structure/B3186683.png)









